

"DL-Homocystine chemical properties and structure"

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Compound of Interest

Compound Name: Homocystine, DL-

Cat. No.: B109188

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DL-Homocystine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological pathways of DL-Homocystine. The information is presented to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties and Structure

DL-Homocystine is the disulfide dimer of the amino acid homocysteine. It is a non-proteinogenic amino acid that plays a role in various metabolic processes.

Table 1: General Chemical Properties of DL-Homocystine

Property	Value	Reference
IUPAC Name	4,4'-dithiobis(2-aminobutanoic acid)	
Synonyms	meso-4,4'-Dithio-bis(2-aminobutanoic acid)	
CAS Number	870-93-9	
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄ S ₂	
Molecular Weight	268.35 g/mol	
Appearance	White to off-white powder/crystalline solid	
Melting Point	>300 °C	
Solubility	Soluble in 1N HCl (approx. 10 mg/ml). Soluble in aqueous acid and aqueous base (slightly). Soluble in water at pH 11 (5 mg/mL).	

Spectral Data

Table 2: Spectral Properties of DL-Homocystine

Technique	Data	Reference
^1H NMR	See reference for detailed spectrum.	
^{13}C NMR	Data not explicitly available in a tabular format in the search results.	
IR Spectroscopy	Data not explicitly available in a tabular format in the search results.	
Mass Spectrometry	Data not explicitly available in a tabular format in the search results.	

Experimental Protocols

Synthesis of DL-Homocystine from DL-Methionine

A common method for the synthesis of DL-Homocystine involves the demethylation of DL-methionine. One reported method involves heating DL-methionine in a large excess of concentrated sulfuric acid. However, this method has limitations, including a yield of around 50% due to the formation of by-products. An improved method with a higher yield involves the introduction of a hydrogen halide into the reaction system to accelerate the reaction and decompose the by-product dimethylsulfonium salt.

A more detailed, industrially advantageous production method is described as follows:

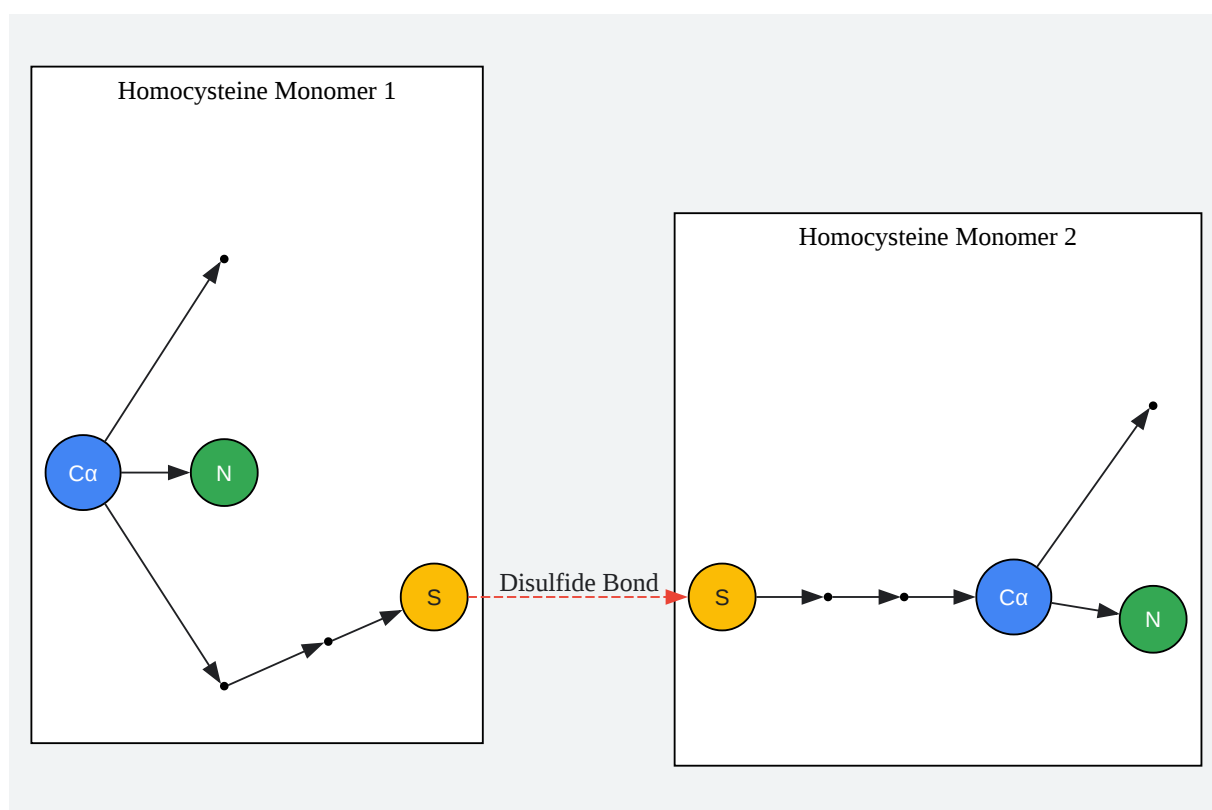
- **Reaction:** DL-methionine is reacted with sulfuric acid. To improve the yield, a hydrogen halide is introduced into the reaction system. This accelerates the reaction of methionine with sulfuric acid and decomposes the by-product dimethylsulfonium salt back into methionine.
- **Note:** The search results mention a patent for this improved method, but do not provide the specific, step-by-step experimental details within the abstract.

Oxidation of DL-Homocysteine to DL-Homocystine

DL-Homocystine can be formed by the oxidation of DL-homocysteine. While a specific detailed protocol for this direct oxidation was not found in the search results, it is a standard disulfide bond formation reaction. Generally, this can be achieved by bubbling air through a solution of DL-homocysteine at a slightly alkaline pH or by using mild oxidizing agents.

Structure and Pathways

Chemical Structure of DL-Homocystine

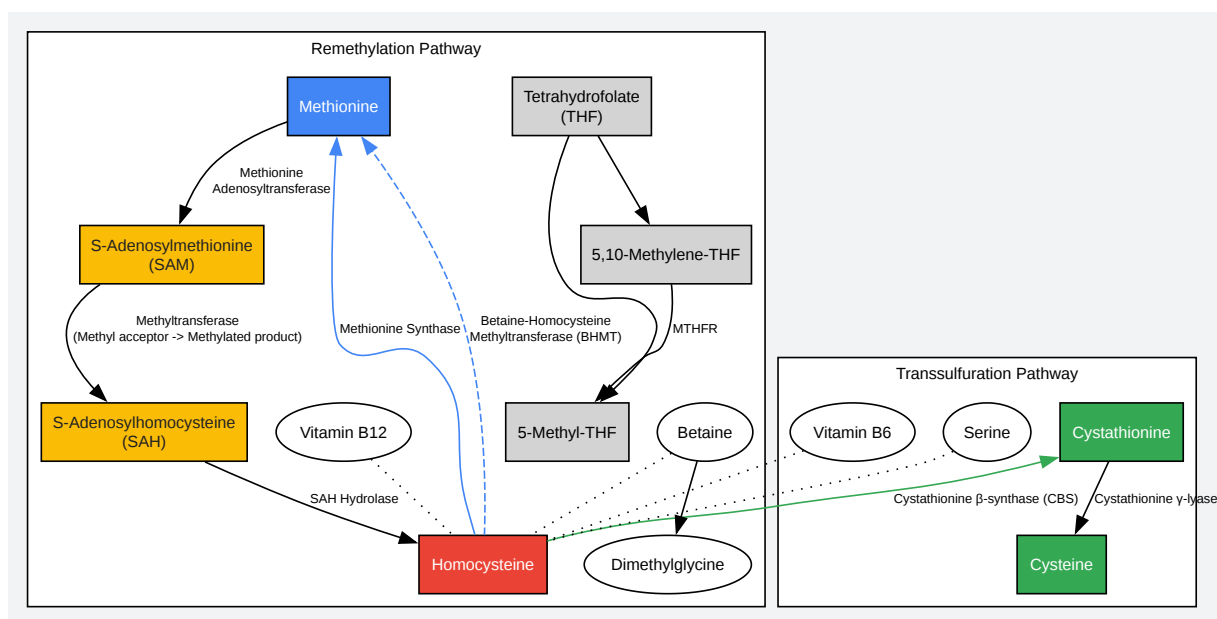


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Caption: Chemical structure of DL-Homocystine, a disulfide-linked dimer of two homocysteine molecules.

Homocysteine Metabolism Pathway

DL-Homocystine is in equilibrium with its monomer, DL-homocysteine, which is a key intermediate in the metabolism of methionine. The metabolic fate of homocysteine is primarily determined by two pathways: remethylation and transsulfuration.



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Caption: Overview of the major metabolic pathways of homocysteine: remethylation and transsulfuration.

Conclusion

This technical guide provides a consolidated resource on the chemical and structural properties of DL-Homocystine. The tabulated data offers a quick reference for researchers, while the pathway diagram illustrates its metabolic context. Further research is warranted to fully elucidate the complete spectral characteristics and to develop more efficient and detailed

synthesis protocols. The information presented herein should serve as a valuable starting point for professionals engaged in research and development involving DL-Homocystine and its related metabolic pathways.

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